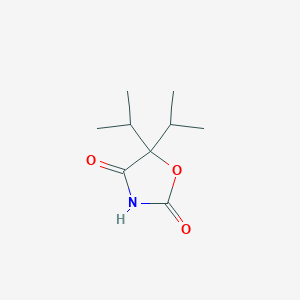
5,5-Diisopropyloxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Diisopropyloxazolidine-2,4-dione is a chemical compound that belongs to the class of oxazolidinediones. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. The presence of the isopropyl groups at the 5,5 positions adds steric hindrance, which can influence the compound’s reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diisopropyloxazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of isopropylamine with diethyl carbonate in the presence of a base, followed by cyclization to form the oxazolidine ring. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to facilitate the cyclization.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Catalyst/Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and maximizing efficiency.
化学反応の分析
Types of Reactions
5,5-Diisopropyloxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the reducing agent used.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the nitrogen or oxygen atoms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include substituted oxazolidinones, amines, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
5,5-Diisopropyloxazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a scaffold for designing bioactive compounds.
Medicine: Explored for its anticonvulsant properties and potential use in treating neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of 5,5-Diisopropyloxazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved may include inhibition of neurotransmitter release or modulation of ion channels, contributing to its anticonvulsant effects.
類似化合物との比較
Similar Compounds
5,5-Diphenyl-1,3-oxazolidine-2,4-dione: Similar structure but with phenyl groups instead of isopropyl groups.
5,5-Dimethyl-1,3-oxazolidine-2,4-dione: Contains methyl groups, leading to different steric and electronic properties.
5,5-Diethyl-1,3-oxazolidine-2,4-dione: Ethyl groups provide intermediate steric hindrance compared to methyl and isopropyl groups.
Uniqueness
5,5-Diisopropyloxazolidine-2,4-dione is unique due to the presence of isopropyl groups, which impart significant steric hindrance and influence the compound’s reactivity and stability. This makes it a valuable scaffold for designing molecules with specific properties and applications.
特性
CAS番号 |
130689-83-7 |
|---|---|
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
InChIキー |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
正規SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
同義語 |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















